5-(Prop-2-yn-1-yloxy)isophthalic acid
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Overview
Description
5-(Prop-2-yn-1-yloxy)isophthalic acid is an organic compound with the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to the isophthalic acid core. It is primarily used in industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(Prop-2-yn-1-yloxy)isophthalic acid typically involves the reaction of isophthalic acid with propargyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(Prop-2-yn-1-yloxy)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Prop-2-yn-1-yloxy)isophthalic acid has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Prop-2-yn-1-yloxy)isophthalic acid involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
5-(Prop-2-yn-1-yloxy)isophthalic acid can be compared with other similar compounds, such as:
5-(Prop-2-yn-1-yloxy)terephthalic acid: Similar structure but with different positional isomerism.
5-(Benzimidazole-1-yl)isophthalic acid: Contains a benzimidazole group instead of a prop-2-yn-1-yloxy group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-prop-2-ynoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-2-3-16-9-5-7(10(12)13)4-8(6-9)11(14)15/h1,4-6H,3H2,(H,12,13)(H,14,15) |
InChI Key |
WUNOOPQHQITNBR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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